An In-Depth Technical Guide to the Structure and Synthesis of 3-Boc-aminomethylbenzamidine
An In-Depth Technical Guide to the Structure and Synthesis of 3-Boc-aminomethylbenzamidine
This guide provides a comprehensive technical overview of 3-Boc-aminomethylbenzamidine, a key building block in medicinal chemistry and drug discovery.[][][] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, properties, and, most critically, its synthetic pathways. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Significance of Benzamidine Derivatives
Benzamidine moieties are privileged structures in medicinal chemistry, frequently incorporated into molecules designed to interact with enzymes such as serine proteases (e.g., thrombin) and other protein targets.[4] Their ability to mimic the guanidinium group of arginine allows them to participate in crucial hydrogen bonding interactions within enzyme active sites. The incorporation of a Boc-protected aminomethyl group at the 3-position of the benzamidine scaffold provides a versatile handle for further chemical elaboration, enabling the construction of complex molecules and diverse compound libraries for drug discovery programs.[4][5]
Molecular Structure and Properties
3-Boc-aminomethylbenzamidine, systematically named tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate, possesses a well-defined structure that dictates its chemical reactivity and utility.[6]
-
IUPAC Name: tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate[6]
-
Molecular Formula: C₁₃H₂₀N₄O₂
-
Molecular Weight: 278.33 g/mol
The structure features a central benzene ring substituted at the 1- and 3-positions. The 1-position holds the amidine group (-C(=NH)NH₂), a strong base that is typically protonated at physiological pH. The 3-position is functionalized with an aminomethyl group (-CH₂NH₂) which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a crucial feature, rendering the amine nucleophilicity inert under various reaction conditions while being readily removable under acidic conditions.[8][9][10][11]
| Property | Value/Description | Source |
| CAS Number | 886362-52-3 | [6][7] |
| Molecular Formula | C₁₃H₂₀N₄O₂ | |
| Molecular Weight | 278.33 g/mol | |
| IUPAC Name | tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate | [6] |
| SMILES | N=C(N)c1cc(ccc1)CNC(=O)OC(C)(C)C | [6] |
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to 3-Boc-aminomethylbenzamidine involves disconnecting the molecule at key functional groups. The synthesis strategy hinges on two primary transformations: the formation of the amidine and the protection of the amine.
Caption: Retrosynthetic analysis of 3-Boc-aminomethylbenzamidine.
This analysis reveals a practical forward synthesis starting from a commercially available precursor like 3-cyanobenzylamine.[12] The core strategy is as follows:
-
Protection: Selectively protect the primary amine of 3-cyanobenzylamine with a Boc group. This step is critical to prevent the amine from interfering with the subsequent nitrile conversion.
-
Amidine Formation: Convert the cyano (nitrile) group into the target amidine functionality. Several methods exist, with the Pinner reaction being a classic and reliable choice.[13][14][15][16]
Detailed Synthesis Protocols
Step 1: Boc Protection of 3-Cyanobenzylamine
The protection of the aminomethyl group is the inaugural step. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for this transformation.[11][17]
Reaction: 3-Cyanobenzylamine + (Boc)₂O → tert-Butyl N-[(3-cyanophenyl)methyl]carbamate
Rationale for Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate is an excellent electrophile for the nucleophilic amine. The reaction is clean, and the byproducts (tert-butanol and CO₂) are volatile and easily removed.[9][11]
-
Base: A mild base like triethylamine (TEA) or sodium bicarbonate is often used to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion.[11]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically used as they effectively dissolve the reactants without participating in the reaction.[11]
Experimental Protocol:
-
Dissolve 3-cyanobenzylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl N-[(3-cyanophenyl)methyl]carbamate, can be purified by column chromatography on silica gel if necessary.
Step 2: Conversion of Nitrile to Amidine via the Pinner Reaction
The Pinner reaction is a robust and widely used method for converting nitriles into amidines.[13][14][15][16][18] It proceeds in two distinct stages: first, the formation of an imidate salt (Pinner salt) via acid-catalyzed addition of an alcohol to the nitrile, followed by treatment with ammonia to form the amidine.[13][14][16]
Reaction:
-
tert-Butyl N-[(3-cyanophenyl)methyl]carbamate + EtOH + HCl(g) → Ethyl N'-[(3-Boc-aminomethyl)phenyl]carbonimidate hydrochloride (Pinner Salt)
-
Pinner Salt + NH₃ → 3-Boc-aminomethylbenzamidine
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the intermediate imidate salt to form an ester, a common side reaction.[15][18]
-
Acid Catalyst: Gaseous hydrogen chloride is the classic and most effective acid catalyst. It protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[18]
-
Alcohol: Anhydrous ethanol is commonly used as both the reactant and solvent. It serves as the nucleophile that adds to the activated nitrile.
-
Low Temperature: The initial formation of the Pinner salt is typically carried out at low temperatures (0 °C) to control the exothermicity of the reaction and to prevent the degradation of the thermodynamically unstable imidate salt.[15]
-
Ammonia Source: The final conversion to the amidine is achieved by treating the Pinner salt with a source of ammonia, such as a saturated solution of ammonia in an alcohol or liquid ammonia.[16][19]
Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.
Experimental Protocol:
-
Dissolve tert-butyl N-[(3-cyanophenyl)methyl]carbamate (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous ethanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The formation of a precipitate (the Pinner salt) is typically observed.
-
Seal the reaction vessel and allow it to stand at 0-4 °C for 12-24 hours.
-
Filter the precipitated Pinner salt under an inert atmosphere, wash with cold anhydrous ether, and dry under vacuum.
-
Suspend the isolated Pinner salt in anhydrous ethanol.
-
Cool the suspension to 0 °C and bubble anhydrous ammonia gas through it for 1-2 hours, or add a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure. The residue contains the desired product and ammonium chloride.
-
Purify the crude product by dissolving it in a suitable solvent and filtering off the insoluble ammonium chloride, followed by recrystallization or column chromatography to yield pure 3-Boc-aminomethylbenzamidine.
Alternative Synthetic Routes
While the Pinner reaction is a mainstay, other methods for converting nitriles to amidines exist and may be advantageous depending on substrate compatibility. One notable alternative proceeds through an amidoxime intermediate.[4][5]
-
Amidoxime Formation: The nitrile is treated with hydroxylamine to form an amidoxime.
-
Reduction: The N-O bond of the amidoxime is then reduced, typically via catalytic hydrogenation, to yield the amidine.[4]
This route can be beneficial for substrates that are sensitive to the strongly acidic conditions of the Pinner reaction.[4] For example, if other acid-labile protecting groups were present in the molecule, the amidoxime route might provide a higher overall yield.[4]
Conclusion
The synthesis of 3-Boc-aminomethylbenzamidine is a well-established process that relies on fundamental organic transformations. The strategic protection of the aminomethyl group followed by the conversion of the nitrile to an amidine, most commonly via the Pinner reaction, provides a reliable and scalable route to this valuable synthetic intermediate. Understanding the rationale behind the choice of reagents and reaction conditions is paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this important building block in the pursuit of novel therapeutics.
References
-
SynArchive. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
-
ACS Publications. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Organic Letters. [Link]
-
Chemistry LibreTexts. Conversion of nitriles to amides. [Link]
- Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Google Patents.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. US6392083B2 - Process for producing salts of cyanobenzylamines.
-
Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]
-
ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) -. [Link]
- Google Patents. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
Sources
- 4. tandfonline.com [tandfonline.com]
- 5. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 6. 3-Boc-aminomethylbenzamidine [synhet.com]
- 7. 3-BOC-AMINOMETHYLBENZAMIDINE | 886362-52-3 [amp.chemicalbook.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. 10406-24-3 Cas No. | 3-Cyanobenzylamine | Apollo [store.apolloscientific.co.uk]
- 13. synarchive.com [synarchive.com]
- 14. Pinner reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Pinner Reaction | NROChemistry [nrochemistry.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
